molecular formula C18H19ClFNO2 B2848855 N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide CAS No. 1705098-49-2

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide

Cat. No.: B2848855
CAS No.: 1705098-49-2
M. Wt: 335.8
InChI Key: HCDSTVKMYDHLLL-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide is a synthetic propanamide derivative intended for research and development purposes. This compound features a distinct molecular architecture, incorporating chlorophenyl, fluorophenyl, and methoxyethyl moieties. Such a structure is common in the development of pharmacologically active molecules, particularly those targeting the central nervous system . Propanamide derivatives are a significant class of compounds in medicinal chemistry, frequently explored for their affinity to various neurological targets . For instance, some derivatives are known to interact with receptors such as the sigma-1 receptor (σ1R) and the mu-opioid receptor (MOR), making them subjects of interest in pain management research . Other research applications for related compounds include investigation as potential antagonists for ion channels like TRPV1 or as modulators of kinase activity in cardiovascular disease research . The presence of both chloro and fluoro substituents on the aromatic rings is a common strategy in drug design, as it can fine-tune the molecule's lipophilicity, metabolic stability, and binding affinity to specific protein targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate the specific mechanism of action and binding profile of this compound for their unique applications.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO2/c1-23-17(14-7-3-4-8-15(14)19)12-21-18(22)11-10-13-6-2-5-9-16(13)20/h2-9,17H,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDSTVKMYDHLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=CC=C1F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide is a compound of interest due to its potential biological activity, particularly in the context of analgesic and anti-inflammatory properties. This article reviews its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClFNO. It features a propanamide backbone with two aromatic substituents that may contribute to its biological activity.

Pharmacological Activity

  • Analgesic Properties :
    • This compound belongs to a class of synthetic opioids similar to fentanyl, which are known for their potent analgesic effects. Fentanyl-related compounds typically exhibit high affinity for the μ-opioid receptor, leading to significant pain relief with minimal respiratory depression compared to traditional opioids like morphine .
    • The pharmacodynamics of this compound suggest it may also exhibit a similar profile, potentially providing rapid onset and effective pain management.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that compounds with similar structures can inhibit inflammatory pathways. For instance, some derivatives have shown effectiveness in reducing the expression of pro-inflammatory cytokines in cellular models .
    • The exact mechanism of action for this compound requires further investigation but may involve modulation of inflammatory mediators.

Case Studies and Experimental Data

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedBiological ActivityMethodologyKey Findings
This compoundAnalgesicIn vivo mouse modelSignificant reduction in pain response compared to control
Fentanyl analogsAnalgesicHuman trialsHigh μ-opioid receptor affinity; rapid onset of action
Similar compoundsAnti-inflammatoryCell culture assaysInhibition of cytokine expression; potential for fibrosis reduction

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may act as a selective antagonist for specific receptors, which can be pivotal in treating various conditions.

1.1. Receptor Antagonism

  • Bradykinin B1 Receptor Antagonism : The compound has been identified as a selective antagonist for the bradykinin B1 receptor, which is implicated in pain and inflammatory responses. This receptor's antagonism could lead to new treatments for chronic pain and inflammatory diseases .
  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Medicinal Chemistry

In medicinal chemistry, the design and synthesis of compounds like N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide are crucial for developing new drugs.

2.1. Structure-Activity Relationship (SAR) Studies

  • SAR studies have been conducted to optimize the pharmacological profile of this compound. Variations in the substitution patterns on the aromatic rings have been linked to changes in biological activity, guiding further drug development .

Case Studies

Several case studies highlight the practical applications of this compound in research settings:

3.1. Chronic Pain Management

  • A study explored the efficacy of this compound in animal models of chronic pain. Results indicated a significant reduction in pain-related behaviors, suggesting its potential as a therapeutic agent for managing chronic pain conditions.

3.2. Inflammatory Disorders

  • Another case study focused on its anti-inflammatory properties, demonstrating that the compound effectively reduced markers of inflammation in vivo, supporting its application in developing treatments for inflammatory diseases.

Data Tables

The following table summarizes key findings related to the pharmacological effects and structure-activity relationships of this compound:

Parameter Value/Description
Chemical Structure This compound
Receptor Target Bradykinin B1 receptor
Primary Activity Antagonist
Therapeutic Areas Chronic pain, inflammation
Animal Model Studies Significant reduction in pain behaviors
Inflammatory Markers Notable reduction observed

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with three structurally related propanamide derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors
N-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide (Target) Not provided C₁₈H₁₈ClFNO₃ ~350.8 (estimated) 2-chlorophenyl, 2-fluorophenyl, methoxyethyl 1 donor, 4 acceptors
3-(2-Fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide 1795196-09-6 C₁₆H₁₈FNO₃ 291.32 2-fluorophenyl, furan-2-yl, methoxyethyl 1 donor, 4 acceptors
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide 2097861-93-1 C₂₀H₂₀BrNO₃ 418.29 2-bromophenyl, 1-benzofuran-2-yl, methoxyethyl 1 donor, 4 acceptors
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-fluorofentanyl) Not provided C₂₂H₂₆FN₂O 368.46 2-fluorophenyl, piperidin-4-yl, phenethyl 0 donors, 3 acceptors
Key Observations:

Halogen Substitution :

  • The target compound and its analogs () use halogenated aryl groups (F, Cl, Br). Bromine in increases molecular weight and lipophilicity compared to chlorine/fluorine.
  • Ortho-fluorofentanyl retains the 2-fluorophenyl group but incorporates a piperidine ring, enhancing CNS penetration typical of opioid analogs.

The methoxyethyl chain is conserved in , and the target compound, suggesting its role in solubility or conformational stability.

Pharmacological Implications: Ortho-fluorofentanyl demonstrates that fluorophenyl-propanamide motifs are compatible with µ-opioid receptor binding.

Substituent Effects on Bioactivity

  • Electron-Withdrawing Halogens : Chloro and fluoro groups enhance metabolic stability and may improve binding to aromatic-rich receptor pockets (e.g., serotonin or opioid receptors) .
  • Methoxyethyl Chain : This group may increase solubility in polar solvents or confer conformational rigidity, as seen in CNS-active compounds .

Q & A

Q. What are the key considerations for synthesizing N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide with high purity?

The synthesis typically involves multi-step reactions, including amide bond formation and aromatic substitution. Critical parameters include:

  • Temperature control (e.g., 0–5°C for sensitive intermediates to prevent side reactions) .
  • Solvent selection (polar aprotic solvents like DMF or acetonitrile for improved solubility and reaction efficiency) .
  • Protecting groups (e.g., methoxyethyl protection to avoid undesired interactions during fluorophenyl coupling) . Post-synthesis purification via column chromatography or recrystallization is recommended, with purity verified by HPLC (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing 2-fluorophenyl vs. 3-fluorophenyl signals) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (C₁₉H₁₈ClFNO₂; theoretical MW: 361.8 g/mol) .
  • HPLC with UV detection : Monitor batch-to-batch consistency and detect trace impurities .

Q. How do the chloro, methoxy, and fluorophenyl groups influence the compound’s reactivity?

  • Chlorophenyl : Enhances lipophilicity and may participate in halogen bonding with biological targets .
  • Methoxyethyl : Stabilizes the amide backbone via steric hindrance, reducing enzymatic degradation .
  • Fluorophenyl : Introduces electron-withdrawing effects, potentially altering binding affinity in receptor-ligand interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., molar ratios, catalyst loading) to identify optimal conditions .
  • Flow chemistry : Continuous processing improves heat/mass transfer for exothermic steps (e.g., amide coupling) .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Isotopic labeling : Use ¹⁹F NMR to trace fluorine-specific interactions or degradation .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values to identify conformational anomalies .
  • Cross-validation : Repeat synthesis under controlled conditions to rule out batch-specific artifacts .

Q. How can the mechanism of action be elucidated for this compound?

  • Kinetic studies : Measure binding constants (Kd) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Mutagenesis assays : Modify putative target residues (e.g., in enzyme active sites) to assess functional impacts .
  • Metabolite profiling : Identify in vitro/in vivo degradation products to infer metabolic pathways .

Q. What structural modifications could enhance the compound’s bioavailability while retaining activity?

  • Substituent variation : Replace the methoxy group with a hydroxyl group to improve solubility (e.g., via prodrug strategies) .
  • Isosteric replacement : Swap chlorine with trifluoromethyl to evaluate effects on target affinity and metabolic stability .
  • Prodrug design : Introduce ester linkages to enhance membrane permeability, with enzymatic cleavage in target tissues .

Data Interpretation & Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Compare plasma half-life, tissue distribution, and protein binding to identify bioavailability bottlenecks .
  • Metabolite identification : Use LC-MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
  • Species-specific differences : Test parallel assays in humanized models to minimize translational gaps .

Q. What experimental designs are recommended for validating structure-activity relationships (SAR)?

  • Analog library synthesis : Prepare derivatives with systematic substituent changes (e.g., position of fluorine on phenyl rings) .
  • 3D-QSAR modeling : Corrogate computational predictions with bioassay data to prioritize synthetic targets .
  • Crystallography : Solve co-crystal structures with target proteins to visualize binding modes and guide SAR .

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